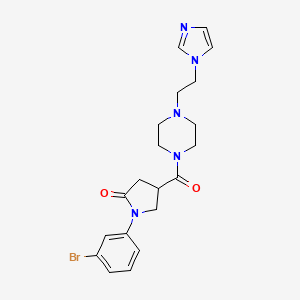
4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H24BrN5O2 and its molecular weight is 446.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(2-(1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-bromophenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24BrN5O with a molecular weight of approximately 404.33 g/mol. The structure features an imidazole ring, a piperazine moiety, and a pyrrolidinone core, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antitumor , antimicrobial , and antiparasitic properties.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms such as triple-negative breast cancer (MDA-MB-231) and pancreatic cancer cells. The mechanism involves the inhibition of specific signaling pathways that are critical for cell survival and proliferation.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Apoptosis induction |
| PANC-1 (Pancreatic) | 4.8 | Inhibition of cell proliferation |
| A549 (Lung) | 6.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against Gram-positive bacteria, with higher efficacy observed against certain Gram-negative strains.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiparasitic Activity
In addition to its anticancer and antimicrobial effects, the compound has shown promise in antiparasitic activity, particularly against protozoan parasites such as Leishmania species. The observed effects may be attributed to the disruption of metabolic pathways essential for parasite survival.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antitumor Effects : A systematic study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .
- Evaluation Against Mycobacterium tuberculosis : In another study focused on tuberculosis, compounds similar in structure were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM .
- Antibacterial Properties : A review highlighted the synthesis and evaluation of imidazole derivatives, noting that compounds with similar structures exhibited varying degrees of antibacterial activity, indicating a potential for developing new antibiotics .
Properties
IUPAC Name |
1-(3-bromophenyl)-4-[4-(2-imidazol-1-ylethyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O2/c21-17-2-1-3-18(13-17)26-14-16(12-19(26)27)20(28)25-10-8-23(9-11-25)6-7-24-5-4-22-15-24/h1-5,13,15-16H,6-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXLFAFBJBSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














